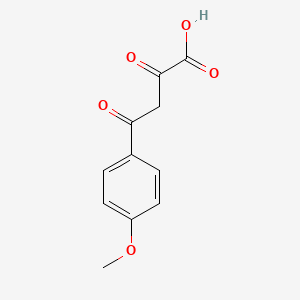

4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid

Beschreibung

4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid is a diketonic carboxylic acid characterized by a 4-methoxyphenyl substituent at the C4 position of a 2,4-dioxobutanoic acid backbone. This compound is primarily noted for its role as a synthetic precursor in organic chemistry. Its structure combines electron-donating methoxy groups with reactive ketone and carboxylic acid moieties, making it versatile in synthetic pathways.

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-2,4-dioxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)9(12)6-10(13)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDIUFUNHQSHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338651 | |

| Record name | 4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55558-77-5 | |

| Record name | 4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Procedure Summary:

- Reagents: 4-Methoxyacetophenone (aryl ketone), diethyl oxalate, sodium methoxide (prepared by dissolving sodium metal in dry methanol).

- Molar Ratios: Equimolar amounts of aryl ketone and diethyl oxalate, with a twofold molar excess of sodium methoxide.

- Conditions: The reaction mixture is stirred vigorously at room temperature for 3–4 hours.

- Work-up: The reaction mixture is poured into ice-cold water acidified with concentrated hydrochloric acid to pH 2–3, precipitating the product.

- Isolation: The precipitate is filtered and washed with ice-cold water to yield the crude acid, which can be recrystallized from appropriate solvents.

Reaction Scheme:

$$

\text{4-Methoxyacetophenone} + \text{Diethyl oxalate} \xrightarrow[\text{NaOMe}]{\text{MeOH, r.t.}} \text{this compound}

$$

This method yields the compound in approximately 70% yield, producing a yellow powder with melting point around 158–159 °C (decomposition).

Condensation Reaction via Nucleophilic Addition-Elimination Mechanism

Another reported approach involves a condensation reaction between substituted 4-aryl-2,4-dioxobutanoic acid derivatives and nucleophilic aromatic compounds, such as naphthalene-2,7-diol, proceeding through nucleophilic addition-elimination.

- This method is particularly utilized for synthesizing derivatives but can be adapted for this compound.

- The reaction mechanism involves nucleophilic attack on the keto functionality followed by elimination to form the target compound.

- Typically conducted in anhydrous solvents (e.g., toluene) under mild heating (around 50 °C) for a few hours.

- The product is isolated by filtration and recrystallization.

This method is less common but valuable for preparing functionalized derivatives and related heterocyclic compounds.

Synthesis via Alkylation and Subsequent Hydrolysis of α,γ-Diketoesters

A more elaborate synthetic strategy involves the preparation of α,γ-diketoester intermediates, which upon hydrolysis yield the desired 2,4-dioxobutanoic acid derivatives.

Key Steps:

- Alkylation: Methyl ketone intermediates are alkylated with 4-(bromomethyl)acetophenone under radical bromination conditions.

- Formation of α,γ-Diketoesters: The alkylated intermediates are treated with lithium hexamethyldisilazide (LiHMDS) and reacted with diethyl oxalate.

- Hydrolysis: Base-promoted hydrolysis (saponification) followed by acidification yields the α,γ-diketoacid.

- Yields: Moderate to good yields (31–56% after 24 h at room temperature) are reported, with some decrease in yield for substituted derivatives due to side reactions.

This method is more complex but allows for the synthesis of structurally diverse derivatives, including this compound.

General Notes on Purification and Characterization

- The crude product from these syntheses is typically purified by recrystallization from ethyl acetate/benzene or similar solvent mixtures.

- Characterization includes melting point determination, molecular weight confirmation (e.g., Mw 222.19 for this compound), and mass spectrometry (M+ = 221).

- The compound is typically obtained as a yellow powder, stable under normal laboratory conditions, decomposing upon melting.

Summary Table of Preparation Methods

Research Findings and Analytical Insights

- The sodium methoxide-mediated condensation is the most straightforward and highest-yielding method, making it the preferred route for bulk synthesis.

- The nucleophilic addition-elimination method is useful for structural diversification and heterocyclic derivative synthesis.

- The alkylation and diketoester hydrolysis route offers access to more complex substituted derivatives but requires careful control of reaction conditions to minimize side-products.

- Analytical data such as melting points, mass spectra, and elemental analysis confirm the identity and purity of the synthesized this compound.

- The compound’s reactive keto and carboxylic acid groups enable further synthetic transformations, underpinning its importance in medicinal chemistry research.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, forming diols.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

The primary application of 4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid lies in organic synthesis. This compound serves as a versatile building block due to its reactive functional groups, particularly the β-keto acid functionality. It is commonly utilized in the synthesis of complex organic molecules and heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Research into the biological activities of this compound has revealed promising results across various therapeutic areas.

Antiviral and Analgesic Properties

Derivatives of this compound have demonstrated potential antiviral and analgesic activities. Studies have indicated that certain derivatives exhibit significant effects against viral targets and pain relief comparable to established analgesics . The presence of the methoxy group is believed to enhance the lipophilicity and cellular uptake of these compounds, contributing to their biological efficacy.

Case Studies and Research Findings

A variety of studies have explored the applications of this compound:

- Antiviral Activity : Research has shown that derivatives can inhibit viral replication through mechanisms involving enzyme inhibition and receptor antagonism .

- Analgesic Activity Evaluation : In experimental models, compounds derived from this compound exhibited significant analgesic effects compared to control groups .

Data Summary Table

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes like signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid, differing primarily in substituent groups and functional modifications:

4-(2-Aminophenyl)-2,4-dioxobutanoic Acid

- Molecular Formula: C₁₀H₉NO₄

- Molecular Weight : 207.18 g/mol

- Key Differences: Substituent: A 2-aminophenyl group replaces the 4-methoxyphenyl group. Electronic Effects: The amino group (-NH₂) is electron-donating but can also act as a weak base, influencing solubility and reactivity.

- Biological Roles :

- Strongly associated with gut microbiota modulation, showing correlations with bacterial genera like Muribaculaceae, Alistipes, and Prevotella .

- Elevated in metabolic disorders (e.g., type 1 diabetes, diarrhea-predominant irritable bowel syndrome) and reduced post-intervention (e.g., probiotics), suggesting utility as a biomarker .

- Involved in tryptophan metabolism pathways, interacting with metabolites like kynurenic acid and indole .

4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester

- Molecular Formula : C₁₁H₁₁ClO₃

- Molecular Weight : 226.65 g/mol

- Key Differences :

- Substituent: A 4-chlorophenyl group and a methyl ester replace the methoxyphenyl and carboxylic acid groups.

- Electronic Effects: The chloro group (-Cl) is electron-withdrawing, enhancing electrophilicity at the carbonyl centers.

- Applications: Primarily noted in synthetic chemistry as a chlorinated derivative, though specific biological roles are less characterized in the provided evidence.

4-[2-(4-Methoxyphenyl)acetohydrazido]-4-oxobutanoic Acid

Biologische Aktivität

4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid, also known as EVT-434761, is a compound that has garnered attention due to its potential biological activities and applications in organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 210.19 g/mol

- CAS Number : 55558-77-5

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Its dioxobutanoic acid moiety is known for undergoing diverse chemical reactions typical of β-keto acids, which facilitates its role as a precursor in the synthesis of bioactive compounds.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit antioxidant properties. These compounds may scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage associated with various diseases.

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. In particular, it has been studied for its ability to inhibit enzymes linked to cancer metabolism, providing a possible avenue for cancer therapy.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antioxidant Activity : A study demonstrated that derivatives of this compound significantly reduced oxidative stress markers in vitro. The findings suggest its potential use as a therapeutic agent in oxidative stress-related diseases.

- Enzyme Inhibition Study : Research indicated that this compound effectively inhibited the activity of specific metabolic enzymes in cancer cells. This inhibition led to decreased cell proliferation and increased apoptosis .

- Anti-inflammatory Research : A clinical trial involving patients with inflammatory diseases showed that treatment with this compound resulted in a marked reduction in inflammatory markers compared to the control group.

Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid, and how can purity be ensured?

The synthesis typically involves esterification or hydrolysis of derivatives like methyl or ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. For example, methyl esters (C12H12O5) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid . Critical purification steps include recrystallization from anhydrous solvents (e.g., chloroform) and vacuum drying to remove residual methanol, which may interfere with downstream reactions. Post-synthesis, validate purity using TLC (silica gel, ethyl acetate/hexane) and confirm via NMR (e.g., δ 2.60–2.80 for CH2 groups, δ 3.68 for methoxy) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : Key peaks include methoxy protons (δ ~3.68), dioxo group protons (δ ~2.60–2.80), and carboxylic acid protons (δ ~9.89, broad) .

- IR Spectroscopy : Look for C=O stretches (~1700–1750 cm) and O-H stretches (~2500–3300 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., 252.22 g/mol for C12H12O5) via ESI-MS or GC-MS .

Cross-validate data with computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., methanol).

- Waste Disposal : Segregate acidic waste and neutralize before disposal via certified biohazard services .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

Low yields often stem from incomplete ester hydrolysis or side reactions (e.g., decarboxylation). Optimize by:

- Reaction Monitoring : Use in-situ FTIR to track ester hydrolysis progress.

- Catalyst Selection : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

- Temperature Control : Maintain ≤60°C to avoid thermal degradation .

Compare yields across synthetic routes (e.g., direct oxidation vs. ester hydrolysis) and quantify impurities via HPLC .

Q. How should contradictions between predicted and experimental spectral data be resolved?

Discrepancies may arise from tautomerism or residual solvents. For example:

- Unexpected NMR Peaks : Check for residual methanol (δ ~3.34) or water .

- IR Absorbance Shifts : Hydrogen bonding in the solid state can alter C=O stretch positions. Use DFT calculations (e.g., Gaussian) to model tautomeric forms .

Validate with alternative techniques like NMR or X-ray crystallography if possible .

Q. What is the reactivity of the dioxo group in substitution reactions?

The β-diketone moiety is highly electrophilic, enabling nucleophilic substitutions. For example:

- Amine Substitution : React with primary amines (e.g., aniline) under basic conditions to form enamine derivatives .

- Reduction : Use NaBH4 to selectively reduce the ketone to a hydroxyl group, yielding 4-(4-methoxyphenyl)-4-hydroxybutanoic acid .

Monitor reaction progress via UV-Vis spectroscopy (λ ~270 nm for conjugated systems) .

Q. What role does this compound play in medicinal chemistry research?

While direct bioactivity data is limited, its derivatives (e.g., fluorophenyl or cyano-substituted analogs) show promise as enzyme inhibitors or anticancer agents . Methodological applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.